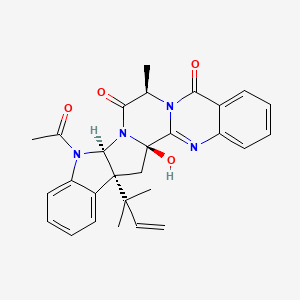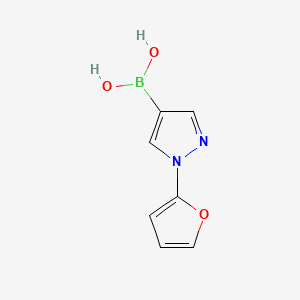
5-N-Acetyl-15b-hydroxyardeemin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-Acetyl-15b-hydroxyardeemin is a bioactive natural product derived from the endophytic fungus Aspergillus fumigatus . It belongs to the class of indole alkaloids and has shown significant potential in reversing multidrug resistance (MDR) in cancer cells . The compound’s molecular formula is C28H28N4O4, and it has a molecular weight of 484 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-N-Acetyl-15b-hydroxyardeemin is typically isolated from the fermentation broth of Aspergillus fumigatus . The structures of these metabolites are elucidated using a combination of spectroscopic data, including 1D-, 2D-NMR, and MS
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed. large-scale fermentation processes involving Aspergillus fumigatus could be employed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 5-N-Acetyl-15b-hydroxyardeemin can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific details on the reagents and conditions are not extensively documented.
Major Products: The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives of the compound .
Scientific Research Applications
5-N-Acetyl-15b-hydroxyardeemin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It has been shown to reverse multidrug resistance in various cancer cell lines, including leukemia doxorubicin-resistant cells, human lung adenocarcinoma cis-platin-resistant cells, and ovarian cancer cisplatin-resistant cells . This makes it a promising candidate for developing new cancer therapies.
Mechanism of Action
The mechanism by which 5-N-Acetyl-15b-hydroxyardeemin exerts its effects involves interfering with the P-glycoprotein (P-gp), a membrane-associated glycoprotein that actively exports cytotoxic chemicals from resistant tumor cells . By inhibiting P-gp, the compound enhances the sensitivity of cancer cells to chemotherapy drugs, thereby reversing multidrug resistance .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-N-Acetyl-15b-hydroxyardeemin include other ardeemin derivatives such as 5-N-acetylardeemin, 5-N-acetyl-15b-didehydroardeemin, and 5-N-acetyl-16a-hydroxyardeemin .
Uniqueness: This compound is unique due to its specific hydroxyl group at the C(15b) position, which plays a key role in reversing multidrug resistance . This structural feature distinguishes it from other ardeemin derivatives and contributes to its potent biological activity.
Properties
Molecular Formula |
C28H28N4O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1R,12R,15S,23R)-16-acetyl-1-hydroxy-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |
InChI |
InChI=1S/C28H28N4O4/c1-6-26(4,5)27-15-28(36)24-29-20-13-9-7-11-18(20)23(35)30(24)16(2)22(34)32(28)25(27)31(17(3)33)21-14-10-8-12-19(21)27/h6-14,16,25,36H,1,15H2,2-5H3/t16-,25+,27-,28-/m1/s1 |
InChI Key |
UTVHCNQHDCRVMF-HMGCFDHMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N2[C@H]3[C@@](C[C@]2(C4=NC5=CC=CC=C5C(=O)N14)O)(C6=CC=CC=C6N3C(=O)C)C(C)(C)C=C |
Canonical SMILES |
CC1C(=O)N2C3C(CC2(C4=NC5=CC=CC=C5C(=O)N14)O)(C6=CC=CC=C6N3C(=O)C)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)


![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)

![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085532.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085535.png)
